molecular formula C13H23NO3 B1292066 Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 389890-40-8

Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1292066
CAS No.: 389890-40-8
M. Wt: 241.33 g/mol
InChI Key: AEHTXFBIDXJCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structure, which includes a nitrogen atom within the bicyclic framework. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the tert-butyl ester group: This step often involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis and for the development of new synthetic methodologies.

    Biology: In the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The tert-butyl ester group provides steric hindrance, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature imparts distinct reactivity and stability compared to other similar compounds.

Biological Activity

Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 389890-40-8) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in neuropharmacology and as a potential therapeutic agent for various neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_{3} with a molecular weight of 241.33 g/mol. The compound features a bicyclic structure that is characteristic of several biologically active molecules.

PropertyValue
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
CAS Number389890-40-8
Purity≥97%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of inflammatory pathways.
  • Anticholinergic Properties : The compound's structural similarity to known anticholinergic agents suggests it may interact with muscarinic acetylcholine receptors, which could be beneficial in treating conditions like Alzheimer's disease.

The biological activity of this compound appears to involve several mechanisms:

  • Reduction of Inflammatory Cytokines : Studies have shown that treatment with this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α, which are implicated in neurodegenerative diseases .
  • Inhibition of Apoptosis : The compound has been observed to inhibit apoptosis in neuronal cell lines exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

Study 1: Neuroprotective Effects against Aβ-Induced Toxicity

In vitro experiments demonstrated that the compound significantly decreased cell death in astrocytes treated with Aβ42, suggesting its potential as a neuroprotective agent.

Study 2: Anticholinergic Activity

Research indicated that this compound could inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic signaling in the brain .

Study 3: Cytokine Modulation

In a controlled study, the administration of this compound resulted in reduced levels of inflammatory markers in animal models, supporting its role in modulating neuroinflammation .

Properties

IUPAC Name

tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-10(8-14)11(9)15/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHTXFBIDXJCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 6
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.